molecular formula C11H10ClNO B8318135 2-(2-Chloro-quinolin-5-yl)-ethanol

2-(2-Chloro-quinolin-5-yl)-ethanol

Cat. No.: B8318135
M. Wt: 207.65 g/mol
InChI Key: ATSMYPXTDQCSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-quinolin-5-yl)-ethanol (CAS 863549-21-7) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. This compound features a quinoline core, a privileged scaffold in pharmacology, substituted at the 5-position with an ethanol-functionalized side chain and at the 2-position with a chlorine atom . The chlorine group is a reactive site that facilitates further functionalization, for instance, via metal-catalyzed cross-coupling reactions, making it a versatile precursor . Quinoline derivatives are extensively investigated for their diverse biological activities. Research highlights their potential in developing anticancer agents , as certain quinoline-based compounds can interact with DNA and inhibit enzymes like topoisomerase, tubulin polymerization, and tyrosine kinases, which are critical targets in oncology . Furthermore, the structural motif is prevalent in compounds with demonstrated antimicrobial and antimalarial properties . The 2-chloro substituent on the quinoline ring is a common feature in synthetic pathways, often introduced via the Vilsmeier-Haack reaction from acetanilide precursors, underscoring this compound's utility in complex synthetic workflows . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2-chloroquinolin-5-yl)ethanol

InChI

InChI=1S/C11H10ClNO/c12-11-5-4-9-8(6-7-14)2-1-3-10(9)13-11/h1-5,14H,6-7H2

InChI Key

ATSMYPXTDQCSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)CCO

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of quinoline possess significant antimicrobial properties. The compound 2-(2-Chloro-quinolin-5-yl)-ethanol has been investigated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, using the serial plate dilution technique against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

The quinoline moiety is associated with anticancer properties due to its ability to inhibit DNA replication and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound was shown to induce apoptosis through mitochondrial pathways.

Cell Line IC50 Value (µM)
MCF-718
HeLa22

Neurological Applications

Quinoline derivatives have been explored for their neuroactive properties, particularly in the context of neurodegenerative diseases.

Case Study: Neuroactivity Assessment

Research has suggested that this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as Alzheimer's disease. Preliminary studies indicated modulation of acetylcholine receptors, which are crucial for cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Chloro-quinolin-5-yl)-ethanol and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not provided C₁₁H₁₀ClNO 207.66 (calculated) Cl (2-position), -CH₂CH₂OH (5-position) Enhanced lipophilicity (Cl), hydrogen-bonding capacity (OH)
2-(Quinolin-5-yl)ethanol 475215-27-1 C₁₁H₁₁NO 173.21 -CH₂CH₂OH (5-position) Lower molecular weight; absence of Cl reduces lipophilicity
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone 99973-51-0 C₁₁H₈ClNO₂ 221.64 Cl (chloroacetyl), -COCH₂Cl (5-position), -OH (8-position) Ketone group increases electrophilicity; hydroxyl group enables chelation
2-Phenylquinoline derivatives (general) Varies Varies Varies Variable substituents on phenyl/quinoline Tunable electronic properties; widely studied for antimicrobial/antioxidant activity

Key Comparative Insights:

Replacement of the ethanol group with a ketone (e.g., 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone) introduces electrophilic character, making the compound more reactive in nucleophilic addition or condensation reactions .

The 8-hydroxyquinoline moiety in 99973-51-0 is known for metal-chelating properties, which are absent in the target compound due to the lack of a hydroxyl group at the 8-position .

Safety and Handling: Chlorinated compounds like this compound may pose handling risks akin to 2-chloroethanol (e.g., toxicity upon inhalation or dermal exposure), necessitating stringent safety protocols .

Q & A

Q. How should researchers address discrepancies in thermodynamic data (e.g., vaporization enthalpy) during property analysis?

  • Methodological Answer : Cross-validate using calorimetry (e.g., DSC for phase transitions) and computational models like the "centerpiece" approach for vaporization enthalpy . Replicate measurements under controlled humidity (<5% RH) and calibrate instruments with NIST-certified standards (e.g., benzoic acid for combustion studies) . Statistically analyze outliers via Grubbs’ test (α = 0.05) .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated substrates to identify rate-determining steps. Trap intermediates (e.g., quinolinium ions) via low-temperature NMR (–40°C) . Model transition states using DFT (B3LYP/6-311+G**) and validate with Hammett plots (σ values for substituent effects) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, temperature gradients) using automated synthesis platforms . Validate protocols via inter-laboratory studies and calculate relative standard deviations (RSD <5% for yield/purity) . Publish raw data (e.g., NMR FID files) in open-access repositories to enable independent verification .

Q. What methodological approaches mitigate contradictions in biological activity data for this compound?

  • Methodological Answer : Triangulate bioassay results (e.g., IC50_{50}) across multiple cell lines (e.g., HEK293 vs. HeLa) . Perform member checking with collaborators to confirm data interpretation . Use multivariate regression to account for confounding variables (e.g., solvent polarity in dose-response assays) .

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